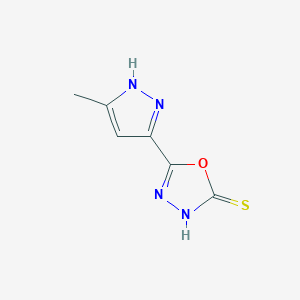
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol, also known as MPOT, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the degradation of extracellular matrix proteins in cancer cells. 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In Alzheimer's disease, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In materials science, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been used to synthesize materials with unique properties, such as high thermal stability and electrical conductivity.
实验室实验的优点和局限性
One of the main advantages of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is its versatility, as it can be used in a range of applications in various fields. 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is also relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is its stability, as it can degrade over time and under certain conditions. This can make it difficult to work with in lab experiments, particularly those that require long-term stability.
未来方向
There are several future directions for the study of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol. One area of research is the development of novel materials using 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol as a building block, which could have applications in fields such as electronics and energy storage. Another area of research is the development of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol-based sensors for the detection of heavy metals in the environment. In medicinal chemistry, future research could focus on the development of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol derivatives with improved anticancer and Alzheimer's disease treatment properties. Overall, the potential applications of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol are vast, and further research is needed to fully explore its potential.
合成方法
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol can be synthesized through a multistep process involving the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting intermediate with hydrazine hydrate and carbon disulfide. The final product is obtained by the reaction of the intermediate with a base in the presence of a catalyst.
科学研究应用
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease. In materials science, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been studied for its potential use as a sensor for the detection of heavy metals.
属性
IUPAC Name |
5-(5-methyl-1H-pyrazol-3-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4(8-7-3)5-9-10-6(12)11-5/h2H,1H3,(H,7,8)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQMMGMHIPENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-methyl-1H-pyrazol-3-yl)-3H-1,3,4-oxadiazole-2-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)
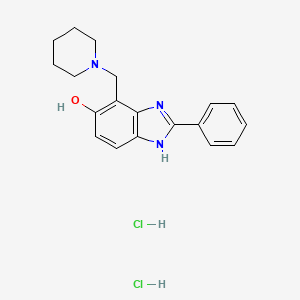
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
![N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5152837.png)
![(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5152844.png)
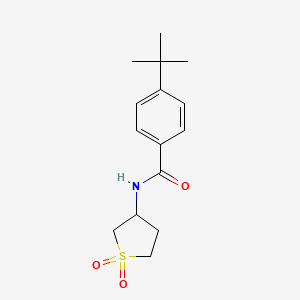
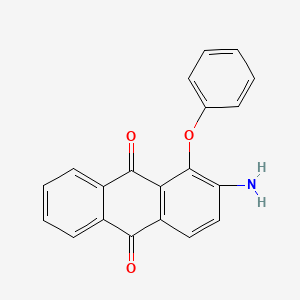
![N-(3-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5152863.png)
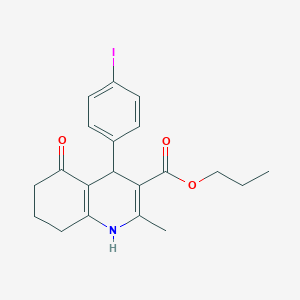
![7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5152885.png)
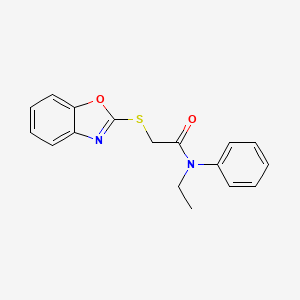

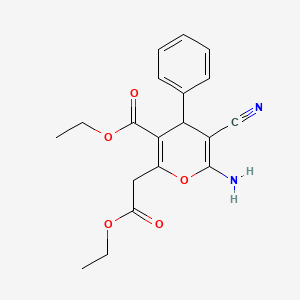
![isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5152907.png)